An In-depth Technical Guide to 1-Bromo-1,1,2,2-tetrafluorobutane
An In-depth Technical Guide to 1-Bromo-1,1,2,2-tetrafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1,1,2,2-tetrafluorobutane is a halogenated hydrocarbon of interest in organic synthesis and potentially in the development of novel pharmaceuticals and materials. Its unique combination of a bromine atom and a tetrafluoroethyl group on a butane chain makes it a versatile building block for introducing fluorinated moieties into larger molecules. The presence of fluorine can significantly alter the physicochemical properties of organic compounds, including their lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the available technical data for 1-Bromo-1,1,2,2-tetrafluorobutane, including its chemical properties, safety information, and potential synthetic applications.
Chemical Identity and Properties
The fundamental identification and key physicochemical properties of 1-Bromo-1,1,2,2-tetrafluorobutane are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 127117-30-0 | [1] |
| Molecular Formula | C4H5BrF4 | [] |
| Molecular Weight | 208.98 g/mol | [] |
| Appearance | Clear liquid | N/A |
| Boiling Point | 134-144 °C | [] |
| Density | 1.612 g/cm³ (Predicted) | [] |
| IUPAC Name | 1-bromo-1,1,2,2-tetrafluorobutane | [] |
| SMILES | CCC(C(F)(F)Br)(F)F | [] |
| InChI Key | CKZRVAPVPPFLQX-UHFFFAOYSA-N | [] |
Synthesis and Reactivity
Proposed Synthetic Pathway
A potential method for the synthesis of 1-Bromo-1,1,2,2-tetrafluorobutane is the anti-Markovnikov addition of hydrogen bromide (HBr) to 1,1,2,2-tetrafluorobut-1-ene in the presence of a radical initiator, such as a peroxide. This reaction proceeds via a free-radical mechanism.
Caption: A proposed free-radical addition pathway for the synthesis of 1-Bromo-1,1,2,2-tetrafluorobutane.
Reactivity
The bromine atom in 1-Bromo-1,1,2,2-tetrafluorobutane is expected to be the primary site of reactivity. It can participate in a variety of nucleophilic substitution and elimination reactions, making it a useful intermediate for introducing the 1,1,2,2-tetrafluorobutyl group into other molecules. The strong electron-withdrawing effect of the adjacent fluorine atoms may influence the reactivity of the C-Br bond.
Potential Applications
While specific industrial applications for 1-Bromo-1,1,2,2-tetrafluorobutane are not widely documented, its structure suggests potential utility in several areas of research and development:
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Pharmaceutical and Agrochemical Synthesis: As a fluorinated building block, this compound could be used in the synthesis of novel drug candidates and pesticides. The incorporation of fluorine can enhance properties such as metabolic stability, lipophilicity, and binding affinity.
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Materials Science: Halogenated hydrocarbons are often used as intermediates in the production of polymers, refrigerants, and solvents. The properties of 1-Bromo-1,1,2,2-tetrafluorobutane may make it a candidate for such applications, although further research is needed.
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Organic Synthesis: It can serve as a precursor for the synthesis of other fluorinated organic compounds through the transformation of the bromo group.
Safety Information
Based on available safety data for similar compounds, 1-Bromo-1,1,2,2-tetrafluorobutane should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn. The following GHS hazard classifications are associated with a structurally similar compound, 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane, and may be relevant:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements (recommended):
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols
General Protocol for Free-Radical Addition of HBr to an Alkene
Objective: To synthesize an alkyl bromide from an alkene via an anti-Markovnikov addition.
Materials:
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Alkene (e.g., 1,1,2,2-tetrafluorobut-1-ene)
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Hydrogen bromide (gas or solution in a non-polar solvent)
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Radical initiator (e.g., benzoyl peroxide, AIBN)
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Anhydrous, non-polar solvent (e.g., hexane, CCl4)
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Inert gas (e.g., nitrogen, argon)
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Standard glassware for organic synthesis (round-bottom flask, condenser, gas inlet, etc.)
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Heating mantle or UV lamp
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Separatory funnel
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Drying agent (e.g., anhydrous magnesium sulfate)
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Rotary evaporator
Procedure:
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Set up a dry, inert-atmosphere reaction apparatus.
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Dissolve the alkene and the radical initiator in the anhydrous solvent in the reaction flask.
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Cool the mixture in an ice bath.
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Slowly bubble HBr gas through the solution or add a solution of HBr while stirring.
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Initiate the reaction by either heating the mixture to reflux or irradiating with a UV lamp, depending on the chosen initiator.
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Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Wash the reaction mixture with a dilute aqueous solution of sodium bisulfite to remove any unreacted bromine (if present) and then with brine.
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Separate the organic layer and dry it over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by distillation.
Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific synthesis of 1-Bromo-1,1,2,2-tetrafluorobutane with appropriate safety precautions.
Conclusion
1-Bromo-1,1,2,2-tetrafluorobutane is a chemical compound with potential as a building block in various fields, particularly in the synthesis of fluorinated molecules for the pharmaceutical and materials science industries. While detailed information on its synthesis and specific applications is limited in publicly accessible literature, its chemical structure suggests a range of possible synthetic transformations. Further research into the reactivity and applications of this compound is warranted to fully explore its potential. Researchers and developers are encouraged to consult safety data sheets and conduct thorough risk assessments before handling this compound.
